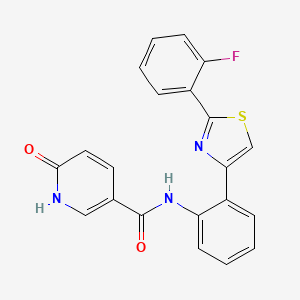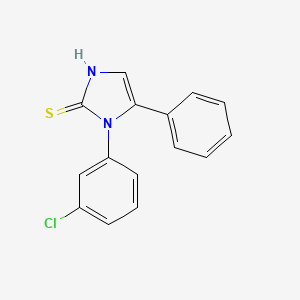
N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
CPP-115 is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, the enzyme responsible for the breakdown of this compound in the brain. By inhibiting this compound transaminase, CPP-115 leads to an increase in this compound levels, resulting in anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting its potential use in the treatment of cocaine addiction.
实验室实验的优点和局限性
The advantages of using CPP-115 in lab experiments include its potency and selectivity as a N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase inhibitor, as well as its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using CPP-115 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for the study of CPP-115, including:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Development of novel analogs of CPP-115 with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the potential use of CPP-115 in combination with other drugs for the treatment of neurological and psychiatric disorders.
4. Investigation of the potential use of CPP-115 in the treatment of other disorders, such as pain and inflammation.
5. Investigation of the potential use of CPP-115 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, CPP-115 is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing this compound levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. While there are limitations to its use in lab experiments, there are several potential future directions for its study, including the development of novel analogs and investigation of its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.
合成方法
CPP-115 can be synthesized using a multi-step process involving the reaction of 3-methyl-4-pyridinecarboxaldehyde with cyclopropylamine, followed by the addition of cyanogen bromide and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-10-18-7-2-14(12)20-8-3-13(4-9-20)15(21)19-16(11-17)5-6-16/h2,7,10,13H,3-6,8-9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADYKWPOUVEKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCC(CC2)C(=O)NC3(CC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B2379369.png)
![3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2379370.png)
![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2379375.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)

![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)
![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)
![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2379381.png)
![Allyl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2379382.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)